molecular formula C18H18ClN3O3S B2621812 (E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide CAS No. 2035018-23-4

(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide

Cat. No.: B2621812
CAS No.: 2035018-23-4
M. Wt: 391.87
InChI Key: OVNUZCSNHZDLAU-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring three distinct pharmacophoric elements:

An (E)-acrylamide backbone, which facilitates hydrogen bonding and structural rigidity.

A 2-chlorophenyl substituent, known to enhance lipophilicity and influence target binding via halogen interactions.

A benzo[c][1,2,5]thiadiazole 1,1-dioxide moiety, a sulfone-containing heterocycle contributing to electron-withdrawing properties and metabolic stability.

The ethyl linker between the acrylamide and thiadiazole groups suggests a design strategy to optimize spatial orientation for target engagement.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-21-16-8-4-5-9-17(16)22(26(21,24)25)13-12-20-18(23)11-10-14-6-2-3-7-15(14)19/h2-11H,12-13H2,1H3,(H,20,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNUZCSNHZDLAU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of acrylamides and features a complex structure that includes a chlorophenyl group and a thiadiazole moiety. Its IUPAC name reflects its intricate composition:

  • IUPAC Name : (E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide
  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Molecular Weight : 329.81 g/mol

Anticancer Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cell growth and proliferation pathways.
  • Case Study : In a study evaluating similar compounds, it was found that certain thiadiazole derivatives inhibited breast cancer cell lines with IC₅₀ values in the low micromolar range, suggesting potential efficacy against malignant tumors .

Antimicrobial Effects

Thiadiazole derivatives have also been noted for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or membranes:

  • Mechanism : Antimicrobial activity may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Research Findings : A related study demonstrated that certain thiadiazole compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives is another area of interest:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Evidence : In vitro studies have shown that some thiadiazole derivatives reduce inflammation markers in cell cultures .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide. Modifications to the chlorophenyl or thiadiazole groups can significantly influence potency and selectivity:

ModificationEffect on Activity
Chlorine substitution on phenyl ringIncreased potency against cancer cells
Variations in alkyl chain lengthAltered pharmacokinetics and bioavailability
Functional group changes on thiadiazoleEnhanced interaction with biological targets

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound Acrylamide + thiadiazole sulfone 2-chlorophenyl, ethyl linker ~391.83* Not reported N/A
8c (N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide) Quinazolinone + piperazine 2-chlorophenoxy, methylpiperazine ~487.93 118–120
5b ((E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide) Acrylamide + indole 3,5-dimethoxyphenyl, methylindole ~378.44 Not reported
(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide Acrylamide + thiazole Dichlorophenyl (×2), thiazole 458.18 Not reported
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (6) Acrylamide + benzimidazole Methylbenzoimidazole, methylisoxazole 282.30 Not reported

*Calculated based on molecular formula (C₁₉H₁₈ClN₃O₃S).

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s thiadiazole sulfone (vs.
  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound increases lipophilicity compared to the 3,5-dimethoxyphenyl group in 5b, which may improve membrane permeability but reduce solubility .
  • Linker Flexibility: The ethyl linker in the target compound allows greater conformational flexibility than the rigid quinazolinone scaffold in 8c .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The thiadiazole sulfone and chlorophenyl groups may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 5b) .

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